4-Chloro-2-methyl-3-nitropyridine

Catalog No.
S1901779
CAS No.
23056-35-1
M.F
C6H5ClN2O2
M. Wt
172.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-2-methyl-3-nitropyridine

CAS Number

23056-35-1

Product Name

4-Chloro-2-methyl-3-nitropyridine

IUPAC Name

4-chloro-2-methyl-3-nitropyridine

Molecular Formula

C6H5ClN2O2

Molecular Weight

172.57 g/mol

InChI

InChI=1S/C6H5ClN2O2/c1-4-6(9(10)11)5(7)2-3-8-4/h2-3H,1H3

InChI Key

NRXOKEODPIKBFA-UHFFFAOYSA-N

SMILES

CC1=NC=CC(=C1[N+](=O)[O-])Cl

Canonical SMILES

CC1=NC=CC(=C1[N+](=O)[O-])Cl

4-Chloro-2-methyl-3-nitropyridine is a functionalized heterocyclic building block used in advanced organic synthesis. Its reactivity is defined by the specific arrangement of its substituents on the pyridine core: a chloro leaving group at the C4 position, an activating nitro group at C3, and a methyl group at C2. This substitution pattern makes the compound a valuable precursor for constructing complex, multi-substituted pyridine scaffolds, particularly in the fields of medicinal and agrochemical development where such structures are prevalent. Its primary utility lies in its high reactivity toward nucleophilic aromatic substitution (SNAr) at the C4 position, a reaction pathway that is both predictable and efficient for introducing further molecular complexity.

Substituting 4-Chloro-2-methyl-3-nitropyridine with a seemingly similar analog, such as an isomer or a pyridine core lacking the methyl group, will lead to different reaction outcomes and failure to produce the target molecule. The regiochemical outcome of subsequent functionalization is dictated by the precise electronic and steric environment. The nitro group at C3 strongly activates the C4 position for nucleophilic attack, while the methyl group at C2 provides steric hindrance and electronic modulation. Using an isomer like 2-chloro-3-nitropyridine would direct substitution to the C2 position, yielding a constitutionally different and undesired product. Similarly, using 4-chloro-3-nitropyridine (lacking the methyl group) would alter the steric profile and electronic properties, which can be critical for the biological activity of the final molecule. Therefore, for synthetic routes designed to leverage this specific substitution pattern, there is no direct, drop-in replacement.

Precursor Suitability: Essential Building Block for Patented HPGDS Inhibitors with High Reaction Yield

This compound is specified as a key starting material in the synthesis of novel hematopoietic prostaglandin D2 synthase (HPGDS) inhibitors. In a patented synthetic route, the nucleophilic aromatic substitution reaction of 4-Chloro-2-methyl-3-nitropyridine with a phenolic intermediate proceeds with a reported yield of 90% to furnish the required diaryl ether scaffold. This demonstrates the compound's compatibility and high efficiency in a validated, multi-step synthesis of high-value pharmaceutical targets.

Evidence DimensionReaction Yield in Key Patented Step
Target Compound Data90%
Comparator Or BaselineUse of an isomeric precursor (e.g., 2-chloro-3-nitropyridine) would yield the incorrect constitutional isomer, making the yield of the desired product 0%.
Quantified DifferenceEnables formation of the correct isomer in high yield versus zero yield for incorrect isomers.
ConditionsNucleophilic aromatic substitution with 4-(cyclopropylmethoxy)-2-fluorophenol, K2CO3 in DMF at 100 °C.

For process chemists and medicinal chemists targeting this specific inhibitor class, using this exact CAS number is mandatory to achieve the desired molecular architecture and avoid costly synthesis failures.

Regiochemical Control: Directed C4-Functionalization Driven by Substituent Pattern

The electronic architecture of 4-Chloro-2-methyl-3-nitropyridine is optimized for selective functionalization at the C4 position. The potent electron-withdrawing nitro group at C3 activates the para-positioned C4, making it highly susceptible to nucleophilic attack. This inherent reactivity provides a reliable and predictable method for introducing substituents specifically at the C4 carbon. In contrast, an isomer such as 2-chloro-3-nitropyridine directs substitution to the C2 position due to ortho-activation by the same nitro group.

Evidence DimensionSite of Nucleophilic Attack
Target Compound DataC4 position
Comparator Or Baseline2-Chloro-3-nitropyridine: C2 position
Quantified DifferenceQualitative but absolute difference in regiochemical outcome (C4 vs. C2).
ConditionsStandard Nucleophilic Aromatic Substitution (SNAr) conditions.

This predictable regioselectivity eliminates the risk of generating difficult-to-separate isomeric byproducts, simplifying purification and ensuring the procurement of the correct chemical entity for subsequent steps.

Proven Utility: Validated Intermediate for Bruton's Tyrosine Kinase (BTK) Inhibitor Synthesis

This compound has been successfully employed as a key intermediate in the synthesis of inhibitors for Bruton's tyrosine kinase (BTK), a significant target in oncology and immunology research. A patented route utilizes 4-Chloro-2-methyl-3-nitropyridine in a nucleophilic substitution with an amine to construct the core of the final active pharmaceutical ingredient. The selection of this specific precursor in a pharmaceutical development context underscores its reliability and suitability for producing complex, biologically active molecules.

Evidence DimensionApplication in Patented Synthesis
Target Compound DataDemonstrated use as a key building block for a specific class of BTK inhibitors.
Comparator Or BaselineAlternative building blocks would not lead to the target molecule specified in the patent, which was designed for a specific biological binding pocket.
Quantified DifferenceNot applicable (qualitative validation).
ConditionsNucleophilic substitution with (R)-3-aminopiperidine dihydrochloride, DIEA in EtOH.

Procuring this compound provides a direct, patent-validated pathway for research and development programs focused on novel BTK inhibitors, reducing synthetic route scouting and uncertainty.

Core Building Block for Novel Kinase Inhibitor Programs

This compound is the right choice for medicinal chemistry campaigns targeting kinases like BTK or HPGDS. Its validated use in forming the core structures of patented inhibitors provides a reliable and efficient starting point for synthesizing new analogs and building structure-activity relationship (SAR) libraries.

Synthesis of Regiopure 4-Substituted Pyridine Derivatives

When a synthetic plan requires unambiguous introduction of a nucleophile at the C4 position of a 2-methyl-3-nitropyridine scaffold, this compound is the required precursor. Its inherent electronic properties direct the reaction exclusively to the desired carbon, preventing the formation of isomeric impurities that would arise from using a different chloronitropyridine isomer.

Development of Advanced Agrochemicals and Materials

The highly functionalized nitropyridine core is a common motif in modern agrochemicals. This building block is suitable for creating libraries of novel compounds where precise control over substituent placement is critical for tuning biological activity and physical properties.

XLogP3

1.7

Wikipedia

4-Chloro-2-methyl-3-nitropyridine

Dates

Last modified: 08-16-2023

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